
Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as Methylene Blue, and it has been used in various fields such as medicine, biology, and chemistry.
Wissenschaftliche Forschungsanwendungen
Methylene Blue has been used in various scientific research applications. It has been used as a stain in histology and cytology, where it is used to differentiate cells and tissues. It has also been used in microbiology to identify bacteria and fungi. Furthermore, Methylene Blue has been used in the treatment of various medical conditions, including malaria, methemoglobinemia, and cyanide poisoning.
Wirkmechanismus
Methylene Blue works by inhibiting the activity of enzymes involved in the electron transport chain. It also acts as an electron acceptor and reduces the production of reactive oxygen species. Furthermore, Methylene Blue has been shown to increase the production of ATP in cells, which is essential for cellular metabolism.
Biochemical and Physiological Effects:
Methylene Blue has various biochemical and physiological effects. It has been shown to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide. It has also been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Furthermore, Methylene Blue has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methylene Blue has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, Methylene Blue has some limitations. It can interfere with certain assays and can have non-specific effects on cells and tissues.
Zukünftige Richtungen
There are several future directions for Methylene Blue research. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for Methylene Blue in medicine and biology. Furthermore, there is a need for more research on the mechanism of action of Methylene Blue and its effects on cellular metabolism.
Conclusion:
In conclusion, Methylene Blue is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields such as medicine, biology, and chemistry. This paper has provided a comprehensive overview of Methylene Blue, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Methylene Blue is a versatile compound that has the potential to be used in various applications, and further research is needed to fully understand its properties and potential.
Synthesemethoden
Methylene Blue can be synthesized through various methods, including the reduction of methylene green, which involves the use of sodium hydrosulfite as a reducing agent. Another method involves the reaction of N,N-dimethylethylenediamine with phenothiazine in the presence of iodine. The resulting product is then treated with formaldehyde to yield Methylene Blue.
Eigenschaften
CAS-Nummer |
102571-28-8 |
|---|---|
Produktname |
Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide |
Molekularformel |
C18H23IN2OS |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
2-hydroxyethyl-dimethyl-(2-phenothiazin-10-ylethyl)azanium;iodide |
InChI |
InChI=1S/C18H23N2OS.HI/c1-20(2,13-14-21)12-11-19-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)19;/h3-10,21H,11-14H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IMRPLALOWVCIRL-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCN1C2=CC=CC=C2SC3=CC=CC=C31)CCO.[I-] |
Kanonische SMILES |
C[N+](C)(CCN1C2=CC=CC=C2SC3=CC=CC=C31)CCO.[I-] |
Synonyme |
2-hydroxyethyl-dimethyl-(2-phenothiazin-10-ylethyl)azanium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









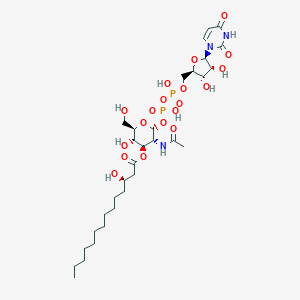
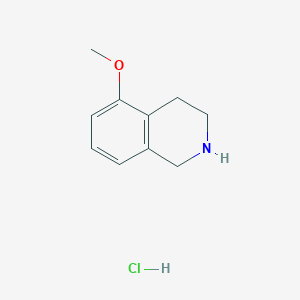
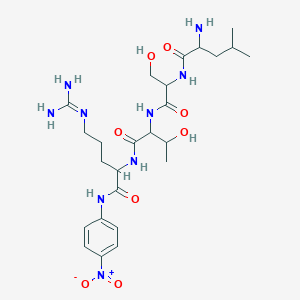
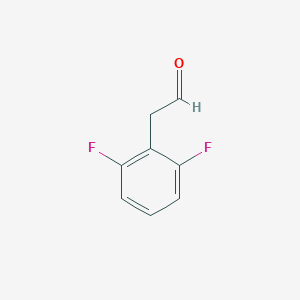
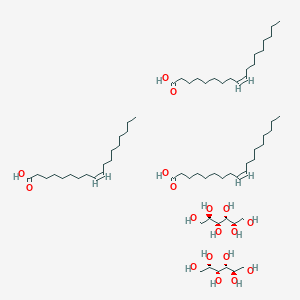

![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)
